molecular formula C13H19ClN2OSi B1624929 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 869335-19-3

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B1624929
CAS No.: 869335-19-3
M. Wt: 282.84 g/mol
InChI Key: XZIRRBIOVUGENX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- (hereafter referred to as 4-Cl-SEM-pyrrolopyridine) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 4 and a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at position 1. The SEM group is widely employed in organic synthesis to protect reactive nitrogen atoms during multi-step reactions, enabling selective functionalization .

This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors (e.g., MAP4K1, HPK1) and immunomodulators . Its structural framework allows for further derivatization at positions 3, 5, and 6, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

2-[(4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIRRBIOVUGENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470416
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869335-19-3
Record name 4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869335-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct SEM Protection of 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine

The most widely reported method for synthesizing 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine involves the direct alkylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) under basic conditions. In a representative procedure, 4-chloro-1H-pyrrolo[2,3-b]pyridine (2.00 g, 14.9 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 0.600 g, 15.0 mmol) is added at 0°C to deprotonate the pyrrole nitrogen, forming a reactive alkoxide intermediate. SEM-Cl (3.17 mL, 17.9 mmol) is then introduced dropwise, and the reaction mixture is stirred at room temperature for 21 hours.

The extended reaction time ensures complete conversion, as monitored by liquid chromatography–mass spectrometry (LC-MS). Workup involves partitioning the mixture between ethyl acetate and water, followed by extraction, drying over magnesium sulfate, and purification via silica gel chromatography using 25% ethyl acetate in hexanes. This method yields the target compound as a viscous orange oil (2.26 g, 57% yield), with LC-MS confirming a molecular ion peak at m/z = 265.20 [M+H]. The use of DMF as a co-solvent enhances the solubility of both the starting material and the SEM-Cl reagent, while THF moderates the reaction exotherm.

Alternative Precursors and Protective Group Strategies

While direct SEM protection remains the most straightforward approach, alternative routes have been explored for specialized applications. For instance, 4-chloro-1H-pyrrolo[2,3-b]pyridine can first be protected with a phenylsulfonyl group before SEM introduction, though this adds synthetic complexity. In one protocol, 4-chloro-7-azaindole (6.0 g, 0.039 mol) reacts with phenylsulfonyl chloride (13.77 g, 0.058 mol) in acetone at 0°C in the presence of potassium carbonate. The resulting 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is then subjected to SEM protection under similar basic conditions. However, this multistep sequence offers no significant advantage over direct SEM protection and introduces additional purification challenges.

Comparative studies between sulfonyl and SEM protecting groups reveal critical differences in stability and deprotection requirements. The SEM group demonstrates superior compatibility with palladium-catalyzed cross-coupling reactions, as evidenced by its widespread use in synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. In contrast, sulfonyl-protected derivatives require harsh reducing conditions for deprotection, limiting their utility in multistep syntheses.

Optimization of Reaction Conditions

Base Selection and Solvent Systems

The choice of base significantly impacts reaction efficiency and selectivity. Sodium hydride (NaH) remains the preferred base for SEM protection due to its strong deprotonating ability and minimal side reactions. In contrast, weaker bases like sodium hydroxide require phase-transfer catalysts, as demonstrated in the sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride. That reaction employs benzyltriethylammonium chloride to facilitate interfacial electron transfer, achieving a 78% yield after 2 hours at 0°C. However, this approach is less effective for SEM protection, where the bulkier SEM-Cl demands more vigorous activation.

Solvent polarity plays a crucial role in reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity of the deprotonated pyrrole nitrogen, accelerating the alkylation step. Co-solvents such as THF moderate reactivity, preventing over-alkylation or decomposition of heat-sensitive intermediates. A systematic comparison of solvent systems reveals that THF/DMF (1:1 v/v) provides optimal balance between reaction rate and product stability, particularly when handling moisture-sensitive SEM-Cl.

Temperature and Reaction Time

Purification and Characterization

Purification Challenges and Solutions

The SEM-protected product often requires careful purification due to its oily consistency and sensitivity to trace acids. Column chromatography on silica gel with ethyl acetate/hexanes gradients effectively removes unreacted SEM-Cl and sodium salts. However, the compound's high lipophilicity necessitates elution with higher polarity solvents (25–30% ethyl acetate), increasing purification time. Alternative methods, such as trituration with cold methanol, have been explored but yield lower purity due to the product's limited crystallinity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms successful SEM protection. The $$ ^1H $$ NMR spectrum displays characteristic signals for the SEM group: a triplet at δ 3.45–3.55 ppm (2H, OCH$$ _2 $$CH$$ _2 $$Si), a singlet at δ 0.90–0.95 ppm (9H, Si(CH$$ _3 $$)$$ _3 $$), and a multiplet at δ 4.50–4.70 ppm (2H, OCH$$ _2 $$). The pyrrolopyridine aromatic protons appear as distinct doublets between δ 7.20–8.50 ppm, with coupling constants consistent with the fused bicyclic system.

High-resolution mass spectrometry (HRMS) further validates molecular composition, with exact mass measurements matching the theoretical m/z of 265.20 [M+H]. Fourier-transform infrared (FT-IR) spectroscopy reveals N–H stretching vibration absence at ~3400 cm$$ ^{-1} $$, confirming complete protection of the pyrrole nitrogen.

The SEM-protected compound serves as a key intermediate for synthesizing pharmaceutically active molecules. For example, Suzuki–Miyaura cross-coupling at the C2 position enables introduction of aryl or heteroaryl groups, while Buchwald–Hartwig amination at C4 facilitates amine substitution. The SEM group’s orthogonality to common protecting groups allows sequential functionalization of the pyrrolopyridine core.

Deprotection under mild acidic conditions (e.g., HCl in THF) regenerates the NH moiety without affecting other functional groups. This contrasts with sulfonyl-protected derivatives, which require harsh reducing agents like lithium aluminum hydride. The SEM group’s compatibility with diverse reaction conditions underscores its utility in multistep syntheses.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Pyrrolopyridines with SEM Groups
Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
4-Cl-SEM-pyrrolopyridine (Target Compound) 4-Cl, 1-SEM ~312.9* Kinase inhibitor intermediates
5-Bromo-4-Cl-SEM-pyrrolopyridine 4-Cl, 5-Br, 1-SEM 391.7 HPK1 inhibitor synthesis
6-Cl-SEM-pyrrolopyridine 6-Cl, 1-SEM ~312.9* Kinase inhibitor intermediates
4-Bromo-SEM-pyrrolopyridine (CAS 941685-08-1) 4-Br, 1-SEM 357.3 Drug discovery (healing agents)

*Calculated based on molecular formula C₁₃H₁₈ClN₂O₂Si.

Key Observations :

  • Halogen Position : The 4-Cl substituent (target compound) is strategically positioned to influence electronic properties and binding interactions in kinase inhibitors, whereas 5-Br or 6-Cl analogs (e.g., ) may alter steric bulk and solubility .
  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance hydrophobic interactions in biological targets compared to chlorine, as seen in 5-Bromo-4-Cl-SEM-pyrrolopyridine ().
Pyrrolopyridines with Alternative Protecting Groups
Compound Name Protecting Group Molecular Weight (g/mol) Key Applications Reference
6-Cl-Triisopropylsilyl-pyrrolopyridine 6-Cl, 1-Triisopropylsilyl ~367.0* Kinase inhibitor intermediates
4-Cl-Triisopropylsilyl-pyrrolopyridine-5-carbaldehyde 4-Cl, 5-carbaldehyde, 1-Triisopropylsilyl 336.9 Functionalized intermediates

*Calculated based on molecular formula C₁₅H₂₃ClN₂Si.

Key Observations :

  • SEM vs. Trialkylsilyl Groups : SEM groups are cleaved under mild acidic conditions (e.g., HCl/MeOH), whereas triisopropylsilyl groups require stronger fluorides (e.g., TBAF) for removal, impacting synthetic flexibility .
  • Functionalization : The carbaldehyde group in 4-Cl-Triisopropylsilyl-pyrrolopyridine-5-carbaldehyde () enables further conjugation, a feature absent in SEM-protected analogs.
SEM Protection Reactions
  • 5-Bromo-4-Cl-SEM-pyrrolopyridine : Synthesized via SEM protection (90% yield) followed by bromination (65% yield using NBS) .
Alternative Derivatives
  • Triisopropylsilyl-Protected Analogs : Synthesized using triisopropylsilyl chloride under basic conditions, though yields are less frequently reported .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine is a notable member of this class. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • IUPAC Name: 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula: C11H14ClN2OSi
  • Molecular Weight: 246.77 g/mol
  • CAS Number: 55052-28-3

Biological Activity Overview

The biological activity of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives has been linked to various pharmacological effects:

Anticancer Activity

Recent studies have indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of key signaling pathways.

Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have demonstrated antimicrobial properties against a range of pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their antimicrobial efficacy.

Neuroprotective Effects

Some derivatives have been studied for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

A selection of recent studies highlights the biological activity of 4-chloro-1H-pyrrolo[2,3-b]pyridine:

StudyFindings
Deraeve et al. (2020)Synthesized pyrrolo[2,3-b]pyridine derivatives and assessed their antimycobacterial activity. Compounds with ester groups exhibited MIC values < 0.15 µM against Mtb .
Kalai et al. (2021)Investigated the anticancer activity of pyrrolo[2,3-b]pyridine derivatives against ovarian cancer cells, showing moderate cytotoxicity with IC50 values around 10 µM .
PMC8069244 (2021)Reviewed the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridines, indicating potential applications in treating diseases affecting nervous and immune systems .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by structural modifications:

  • Substituents at Position 4: Chlorine and other halogens enhance the anticancer activity.
  • Ester Groups: Improve solubility and bioavailability.
  • Trimethylsilyl Group: Enhances stability and facilitates drug delivery.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, and how do they influence reactivity?

  • Answer : The compound features a pyrrolo[2,3-b]pyridine core fused with pyrrole and pyridine rings. Critical substituents include:

  • 4-chloro group : Enhances electrophilic substitution reactions and may improve binding affinity to biological targets (e.g., enzymes or receptors) .
  • 1-[[2-(trimethylsilyl)ethoxy]methyl] (SEM) group : A protecting group that stabilizes the nitrogen atom during synthesis. It can be removed under acidic conditions (e.g., HCl in dioxane) to regenerate reactive sites for further functionalization .
    • Methodological Insight : Use X-ray crystallography or NMR spectroscopy (e.g., 13C^{13}\text{C} DEPT) to confirm substituent positions. Optimize SEM deprotection via pH-controlled hydrolysis .

Q. What are common synthetic routes for preparing this compound?

  • Answer : A representative synthesis involves:

Core formation : Cyclocondensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid/HCl) .

Chlorination : Electrophilic substitution at position 4 using POCl3_3 or NCS (N-chlorosuccinimide) .

SEM protection : Reaction with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base (e.g., NaH) .

  • Key Data :

StepReagents/ConditionsYield (%)Purity (%)
SEM protectionSEM-Cl, NaH, THF, 0°C → rt75–85>95
ChlorinationPOCl3_3, reflux60–7090

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

  • Answer :

  • Position 5 : Introduce hydrogen bond acceptors (e.g., trifluoromethyl, pyrimidinyl) to interact with residues like G485 in FGFR1, improving inhibitory potency .
  • Position 3 : Modify with hydrophobic groups (e.g., methoxyphenyl) to occupy hydrophobic pockets in kinases .
    • Experimental Design :

Molecular docking : Use software like AutoDock Vina to predict binding modes with FGFR1 (PDB: 3RH0).

In vitro assays : Measure IC50_{50} values against FGFR isoforms (e.g., FGFR1–4) using fluorescence-based kinase assays .

  • Example Data :

CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)
4h (SEM-protected)79
Parent (unmodified)712>1000

Q. How can contradictory biological activity data be resolved for pyrrolo[2,3-b]pyridine derivatives?

  • Answer : Discrepancies often arise from:

  • Purity issues : Use HPLC-MS to verify compound integrity (>98% purity required for reproducible assays) .
  • Assay variability : Standardize cell lines (e.g., 4T1 breast cancer cells) and use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
    • Case Study : A derivative showed conflicting IC50_{50} values in FGFR1 assays due to residual SEM group contamination. Repurification via silica gel chromatography resolved the issue .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Answer :

  • SEM group removal : Deprotection under mild acidic conditions increases polarity .
  • Prodrug design : Conjugate with PEG or amino acids to enhance aqueous solubility .
    • Methodology :
  • LogP measurement : Use shake-flask or chromatographic methods (e.g., HPLC retention time correlation).
  • In vivo PK studies : Monitor plasma concentration-time profiles in rodent models after oral administration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

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